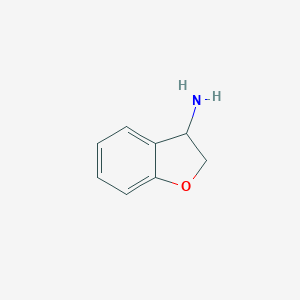

2,3-Dihydro-benzofuran-3-ylamine

Übersicht

Beschreibung

2,3-Dihydro-benzofuran-3-ylamine is a compound of interest in synthetic organic chemistry, particularly for its potential applications in creating biologically active molecules and materials with unique photophysical properties. The research focuses on the synthesis, structural characterization, and evaluation of its properties and reactivity.

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies, including gold(III)-catalyzed tandem reactions and palladium-catalyzed processes. For instance, Liu et al. (2010) developed a highly regioselective protocol for synthesizing 3-carbonylated benzofuran derivatives using gold(III)-catalyzed reactions, which showcases the versatility of benzofuran synthesis (Liu, Qian, Lou, & Xu, 2010). Gabriele et al. (2007) also explored a synthesis method for 2-benzofuran-2-ylacetamides through sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, highlighting the compound's synthetic accessibility (Gabriele, Mancuso, Salerno, & Costa, 2007).

Molecular Structure Analysis

The molecular structure and conformation of benzofuran derivatives have been studied using various spectroscopic methods and crystallography. Then et al. (2017) conducted a study on benzofuran compounds, elucidating their crystal structure and molecular conformation through X-ray diffraction and Hirshfeld surface analysis, which demonstrated the compound's geometrical and intermolecular characteristics (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including [3+2] couplings, which have been utilized to synthesize complex structures such as 3-thioether-substituted dihydrofuro[2,3-b]benzofurans, as demonstrated by Qiu et al. (2023). This showcases the compound's reactivity and potential for generating diverse molecular architectures (Qiu, Wang, Zhao, Zeng, Zhang, Zhu, Zhang, & Shao, 2023).

Physical Properties Analysis

The physical properties, including photophysical characteristics, of benzofuran derivatives, are of great interest. Galvani et al. (2017) reported on the synthesis and photophysical study of 3-(benzofuran-2-yl)-2H-coumarins, highlighting the influence of structural modifications on their optical properties (Galvani, Reddy, Beauvineau, Ghermani, Mahuteau-Betzer, Alami, & Messaoudi, 2017).

Chemical Properties Analysis

Investigations into the chemical properties of benzofuran derivatives, such as their antimicrobial and antioxidant activities, have been conducted. Rangaswamy et al. (2017) synthesized a new class of benzofuran-pyrazole scaffolds and evaluated their antimicrobial and antioxidant activities, indicating the compound's potential in medicinal chemistry applications (Rangaswamy, Kumar, Harini, & Naik, 2017).

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- They have potential applications in many aspects, making these substances potential natural drug lead compounds .

- For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

-

Chemical Synthesis

- Benzofuran compounds are ubiquitous in nature .

- They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

- Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

- A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones (37a–f), were designed, synthesized, and characterized .

-

Antimicrobial Agents

- Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

- Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

- For example, 5-phenyl-1-benzofuran-2-yl derivatives and the biphenyl methanones exhibited antimicrobial activities with MIC values ranging between 0.001 and 0.5 μg mL −1 .

-

Synthesis of cis-substituted DHB Systems

-

Natural Products and Medicinal Chemistry

- Benzofuran compounds are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

- Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .

- The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

- For example, the furocoumarin angelicin found in the fruit of Psoralea corylifolia L. is structurally related to psoralen, a well-known chemical photosensitizer, which is used for treatment of different skin diseases such as psoriasis and vitiligo due to its anti-proliferative effect .

-

Heterocyclic Compounds

- A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties .

- The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

- The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCGAGSBVAGXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911400 | |

| Record name | 2,3-Dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-benzofuran-3-ylamine | |

CAS RN |

109926-35-4 | |

| Record name | 2,3-Dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)